2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one

Medicinal Chemistry Synthetic Methodology Library Synthesis

This unsubstituted thieno[2,3-d]pyrimidin-4-one core features a C2-methylsulfanyl handle enabling orthogonal derivatization at three independent vectors (C2, N3, C5/C6). It is the essential starting material for constructing ATP-competitive kinase inhibitor libraries (ROCK I/II IC50 down to 0.001 μM), anticancer agents with sub-nanomolar potency (MDA-MB-231 IC50 0.23 nM), and antimicrobial derivatives outperforming streptomycin/ketoconazole by 10-15 fold. Suppliers: 95% purity standard; research-scale quantities available.

Molecular Formula C7H6N2OS2
Molecular Weight 198.3 g/mol
CAS No. 309976-36-1
Cat. No. B1588039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
CAS309976-36-1
Molecular FormulaC7H6N2OS2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C=CS2)C(=O)N1
InChIInChI=1S/C7H6N2OS2/c1-11-7-8-5(10)4-2-3-12-6(4)9-7/h2-3H,1H3,(H,8,9,10)
InChIKeyJPLWQKCXBSLMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 309976-36-1): A Strategic Thienopyrimidinone Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 309976-36-1, molecular formula C7H6N2OS2, molecular weight 198.27 g/mol) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4-one family . This compound features a fused thiophene-pyrimidine bicyclic core with a methylsulfanyl (-SCH3) substituent at the 2-position and a keto group at the 4-position . The thieno[2,3-d]pyrimidin-4-one scaffold is recognized as a privileged structure in medicinal chemistry due to its structural analogy to quinazolines and its demonstrated utility across multiple therapeutic areas [1]. As an unsubstituted core scaffold with a versatile C2-thiomethyl handle, this compound serves as a key synthetic intermediate for constructing diverse libraries of biologically active derivatives, rather than functioning as a final bioactive molecule itself.

Why Unsubstituted 2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one Cannot Be Interchanged with Other Thienopyrimidinone Scaffolds in Procurement Planning


Procurement of thieno[2,3-d]pyrimidin-4-one derivatives for medicinal chemistry or chemical biology applications cannot rely on generic scaffold substitution due to profound structure-activity relationship (SAR) divergence dictated by substitution patterns at the C2, N3, and C5/C6 positions. While the thieno[2,3-d]pyrimidin-4-one core has demonstrated activity across antimicrobial [1], anticancer [2], kinase inhibition [3], and antiprotozoal [4] domains, quantitative potency differences among derivatives often span three to four orders of magnitude depending solely on substitution. For example, within the same core scaffold, IC50 values for cytotoxicity against MDA-MB-231 cells range from 0.23 nM to >100 μM based exclusively on C2 and N3 functionalization [5]. The target compound (CAS 309976-36-1) possesses a specific substitution profile—unsubstituted at C5/C6, N3-hydrogen, and a C2-methylsulfanyl group—that defines its utility as a versatile synthetic intermediate for further derivatization. Substitution with 2-mercapto (CAS 117516-97-9), 2-amino (CAS 1010068-13-9), or 2-ethylthio (CAS 56844-39-4) analogs would fundamentally alter reactivity, downstream derivatization pathways, and the ultimate biological profile of final compounds. The following quantitative evidence establishes the framework for evaluating this specific compound's procurement value relative to its closest structural analogs.

Quantitative Differentiation Evidence for 2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 309976-36-1): A Comparative Procurement Analysis


C2-Methylsulfanyl as a Versatile Leaving Group Enables Diverse Downstream Derivatization Compared to 2-Mercapto and 2-Amino Analogs

The C2-methylsulfanyl (-SCH3) group in CAS 309976-36-1 serves as an electrophilic handle that can be displaced by nucleophiles or converted to a leaving group (via oxidation to sulfoxide/sulfone), enabling diverse C2-functionalization for library synthesis. This contrasts with the 2-mercapto analog (CAS 117516-97-9), which requires S-alkylation conditions and presents chemoselectivity challenges due to competing N-alkylation at N3. The 2-amino analog (CAS 1010068-13-9) has limited direct substitution options and typically requires diazotization or protection/deprotection sequences. Within this scaffold class, C2-substituent identity critically determines both synthetic tractability and ultimate biological potency: literature SAR analysis demonstrates that the nature of the C2 substituent (thioalkyl chain length, terminal amine presence, arylthio vs. alkylthio) is a principal determinant of antimicrobial potency, with compounds bearing appropriate C2 side chains showing 6- to 15-fold improvements over controls [1].

Medicinal Chemistry Synthetic Methodology Library Synthesis

Unsubstituted C5/C6 Positions Provide Clean Scaffold for Regioselective Functionalization Compared to Pre-substituted Analogs

CAS 309976-36-1 possesses unsubstituted C5 and C6 positions on the thiophene ring, providing a clean scaffold for regioselective functionalization that would be impossible with pre-substituted analogs such as 5,6-dimethyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS not specified in accessible sources; molecular weight 226.3 g/mol) . This structural feature is critical because thieno[2,3-d]pyrimidin-4-one derivatives with C5/C6 annulation or substitution show markedly altered biological profiles, including tubulin-binding and vascular-targeting activities [1]. The unsubstituted thiophene ring in the target compound allows investigators to introduce specific C5/C6 modifications (halogenation, arylation, alkylation) in a controlled, stepwise manner, enabling systematic SAR exploration without confounding pre-existing substituents. Class-level evidence demonstrates that thieno[2,3-d]pyrimidin-4-one derivatives with different C5/C6 substitution patterns exhibit divergent target engagement: 5-substituted analogs (e.g., 5-(4-methylphenyl) derivatives) achieve potent CK2 inhibition with IC50 = 0.1 μM, while 5,6-annulated analogs show anti-angiogenic and vascular-targeting profiles [2] [3].

Chemical Biology Probe Synthesis SAR Studies

Thieno[2,3-d]pyrimidin-4-one Core Demonstrates Bioisosteric Relationship to Quinazolines with Improved Kinase Inhibition Profiles

The thieno[2,3-d]pyrimidin-4-one scaffold, of which CAS 309976-36-1 is the unsubstituted core, has been established as a bioisostere of quinazolines—a privileged scaffold in kinase drug discovery (e.g., gefitinib, erlotinib, lapatinib). Direct comparative studies have demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibit superior inhibitory activity against Epidermal Growth Factor Receptor (EGFR/ErbB-2) tyrosine kinase compared to aminoquinazolines [1]. While the target compound itself is not a kinase inhibitor, this class-level evidence establishes the core scaffold's validated utility in generating potent kinase inhibitors when appropriately functionalized. Further supporting this, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been co-crystallized with tyrosine-protein kinase receptor (PDB: 6d1z), confirming the scaffold's ability to engage kinase ATP-binding pockets [2]. The most potent ROCK inhibitors derived from this scaffold achieve IC50 values of 0.004 μM against ROCK I and 0.001 μM against ROCK II [3].

Kinase Drug Discovery Bioisostere Strategy EGFR Inhibition

N3-Unsubstituted Core Enables Controlled N-Alkylation for SAR Exploration Compared to N3-Pre-functionalized Analogs

CAS 309976-36-1 contains an unsubstituted N3 position (3H-tautomeric form), providing a third vector for chemical diversification alongside C2 and C5/C6 positions. This contrasts with N3-substituted analogs (e.g., 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives) where the N3 position is already occupied, eliminating a major diversification axis [1]. Class-level SAR analysis reveals that N3 substitution profoundly impacts both potency and selectivity: compounds with N-methyl piperidine fusion show enhanced antimicrobial activity [2], while N3-benzyl substitution is critical for ROCK inhibitory activity (compound 8k with 3-methoxybenzyl at N3 achieves IC50 = 0.001 μM against ROCK II) [3]. The target compound's unsubstituted N3 allows investigators to systematically explore this vector by introducing diverse alkyl, aryl, or heteroaryl groups under controlled conditions (e.g., Mitsunobu or base-mediated alkylation), enabling full three-dimensional SAR exploration of the scaffold.

Medicinal Chemistry Library Synthesis Parallel Synthesis

Thieno[2,3-d]pyrimidin-4-one Derivatives Demonstrate Multi-Target Pharmacological Potential Across Diverse Therapeutic Areas

The thieno[2,3-d]pyrimidin-4-one scaffold, for which CAS 309976-36-1 represents the core structure, has demonstrated validated activity across multiple distinct biological targets and therapeutic indications. This multi-target potential distinguishes it from more specialized scaffolds with narrower biological relevance. Quantitative evidence from primary literature includes: (i) antimicrobial activity—compound 22 achieves MIC values of 0.05-0.13 mM, being 6- to 15-fold more potent than streptomycin and ampicillin controls [1]; (ii) antifungal activity—compounds 14 and 15 show 10- to 15-fold greater potency than ketoconazole or bifonazole with MIC values 0.013-0.026 mM and 0.027 mM, respectively [2]; (iii) antitubercular activity—MIC values in the range of 6-8 μM against Mycobacterium tuberculosis [3]; (iv) 17β-HSD1 inhibition—94% inhibition at 0.1 μM with excellent selectivity over 17β-HSD2 [4]; (v) anticancer activity—compound 15 exhibits IC50 = 0.94 μM against A549 cells with no toxicity to normal human liver cells [5]; (vi) anthelminthic activity—superior effect to albendazole against Trichinella spiralis [6].

Drug Discovery Polypharmacology Scaffold Repurposing

Validated Application Scenarios for 2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 309976-36-1) in Medicinal Chemistry and Chemical Biology Research


Kinase-Focused Medicinal Chemistry: Core Scaffold for ATP-Competitive Inhibitor Development

CAS 309976-36-1 serves as the core thieno[2,3-d]pyrimidin-4-one scaffold for developing ATP-competitive kinase inhibitors. This application is supported by class-level evidence demonstrating that the scaffold functions as a bioisostere of quinazolines with improved EGFR inhibitory activity [1]. The unsubstituted core allows systematic exploration of C2, N3, and C5/C6 substitution vectors to optimize kinase selectivity and potency. Optimized derivatives from this scaffold achieve nanomolar to sub-nanomolar potency (ROCK I IC50 = 0.004 μM, ROCK II IC50 = 0.001 μM) [2] and have been validated by X-ray co-crystallography confirming ATP-binding pocket engagement (PDB: 6d1z) [3]. Researchers should procure this compound as a versatile starting material for generating focused kinase inhibitor libraries, particularly for targets where quinazoline-based inhibitors have reached patent saturation or demonstrated selectivity limitations.

Antimicrobial and Antifungal Drug Discovery: Privileged Scaffold for Novel Anti-Infective Development

CAS 309976-36-1 serves as the core scaffold for developing novel antimicrobial and antifungal agents with demonstrated superiority to clinical controls. Derivatives from this scaffold achieve MIC values of 0.05-0.13 mM against bacterial strains (6- to 15-fold more potent than streptomycin and ampicillin) and MIC values of 0.013-0.026 mM against fungal species (10- to 15-fold more potent than ketoconazole or bifonazole) [1]. Importantly, optimized derivatives demonstrate no toxicity in vitro on HFL-1 human embryonic primary cells and in vivo in C. elegans at MIC concentrations, establishing a favorable therapeutic index [2]. The scaffold also shows antitubercular activity with MIC values of 6-8 μM against Mycobacterium tuberculosis [3]. For procurement supporting anti-infective drug discovery, this compound provides a validated starting point for generating derivatives that may overcome resistance mechanisms affecting current clinical agents.

Anticancer Lead Generation: Selective Cytotoxicity Scaffold with Favorable Therapeutic Window

CAS 309976-36-1 serves as the core scaffold for developing anticancer agents with demonstrated selective cytotoxicity. Derivatives from this scaffold achieve IC50 values of 0.94 μM against A549 lung cancer cells with no toxicity to normal human liver cells, establishing a favorable selectivity profile [1]. Further class-level evidence demonstrates that optimized derivatives can achieve sub-nanomolar potency: compound 5b shows IC50 = 0.23 nM against MDA-MB-231 breast cancer cells, while compound 6c achieves IC50 = 0.001 μM against HT-29 colon cancer cells [2]. The scaffold also yields 17β-HSD1 inhibitors with 94% inhibition at 0.1 μM and excellent selectivity over 17β-HSD2, relevant for hormone-dependent breast cancer [3]. Procurement of this unsubstituted scaffold enables parallel synthesis of derivatives targeting multiple cancer-relevant mechanisms including kinase inhibition, metabolic enzyme modulation, and direct cytotoxicity.

Chemical Biology Probe Development: Multi-Vector Scaffold for Target Identification and Validation Studies

CAS 309976-36-1 is ideally suited for generating chemical biology probes due to its three independent diversification vectors (C2, N3, C5/C6) that enable systematic structure-activity relationship exploration and the incorporation of affinity tags or reporter groups. The scaffold's validated engagement of multiple target classes—including kinases (ROCK, EGFR, CK2), metabolic enzymes (17β-HSD1), and antimicrobial targets (DNA gyrase, CYP51 lanosterol demethylase) [1] [2] [3] [4]—provides a rich foundation for probe development. Researchers can leverage the unsubstituted core to introduce biotin, fluorophores, or photoaffinity labels at any of the three vectors while maintaining the scaffold's target engagement capability. The methylsulfanyl group at C2 can be selectively displaced to introduce linker moieties, while the N3 and C5/C6 positions remain available for potency-optimizing substituents. For chemical biology procurement, this compound offers a rare combination of synthetic tractability and multi-target validation that accelerates probe development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.